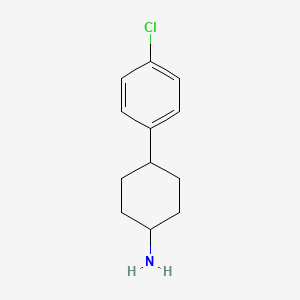

4-(4-Chlorophenyl)cyclohexan-1-amine

概要

説明

4-(4-Chlorophenyl)cyclohexan-1-amine is an organic compound with the molecular formula C12H16ClN It is a derivative of cyclohexanamine, where a chlorine atom is substituted at the para position of the phenyl ring attached to the cyclohexane ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 4-chlorophenyl magnesium bromide, followed by reductive amination. The general steps are as follows:

Grignard Reaction: Cyclohexanone reacts with 4-chlorophenyl magnesium bromide to form 4-(4-chlorophenyl)cyclohexanol.

Reductive Amination: The intermediate 4-(4-chlorophenyl)cyclohexanol is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride or hydrogen over a catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the yield and purity of the final product.

化学反応の分析

Types of Reactions

4-(4-Chlorophenyl)cyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas over a palladium catalyst are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of phenol or aniline derivatives.

科学的研究の応用

Medicinal Chemistry

Analgesic Properties

Research indicates that derivatives of 4-(4-Chlorophenyl)cyclohexan-1-amine exhibit significant analgesic activity. Specifically, compounds such as 4-amino-4-arylcyclohexanones have been synthesized and shown to effectively relieve pain in both animal models and human subjects. These compounds work by interfering with nerve transmission pathways, making them comparable in potency to established analgesics like meperidine .

Antiparasitic Activity

Another notable application is in the synthesis of Atovaquone, an antipneumocystic agent used to treat Pneumocystis carinii pneumonia. The compound serves as a key intermediate in the production of Atovaquone, which has also been investigated for its efficacy against malaria and certain types of cancer . The mechanism involves the inhibition of mitochondrial electron transport in parasites, thereby disrupting their metabolic processes.

Synthesis and Derivatives

The synthesis of this compound has been optimized through various chemical processes. Notably, a novel method has been developed that enhances yield and efficiency by employing eco-friendly practices. This method involves the esterification of related compounds followed by elimination reactions to produce high-purity intermediates for further pharmaceutical applications .

Structure-Activity Relationships

Studies on structure-activity relationships have provided insights into how modifications to the cyclohexane ring and substituents affect biological activity. For instance, variations in the positioning of the chlorophenyl group have been shown to influence both analgesic potency and side effect profiles. Research indicates that certain substitutions yield compounds with improved therapeutic indices, suggesting avenues for developing safer and more effective medications .

Case Studies

作用機序

The mechanism of action of 4-(4-Chlorophenyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transduction and neuronal activity.

類似化合物との比較

Similar Compounds

4-(4-Chlorophenyl)cyclohexan-1-one: A ketone derivative with similar structural features but different reactivity.

4-(4-Chlorophenyl)cyclohexanol: An alcohol derivative that can be used as an intermediate in the synthesis of 4-(4-Chlorophenyl)cyclohexan-1-amine.

4-(4-Chlorophenyl)cyclohexane: A hydrocarbon derivative with a simpler structure and different chemical properties.

Uniqueness

This compound is unique due to the presence of both an amine group and a chlorinated phenyl ring, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.

生物活性

4-(4-Chlorophenyl)cyclohexan-1-amine, a compound with significant biological implications, has garnered attention for its potential therapeutic applications. This article explores its synthesis, biological activities, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of cyclohexanone with 4-chlorophenyl magnesium bromide. This Grignard reaction leads to the formation of the amine after further processing, which is crucial for its biological activity .

Antibacterial Properties

Recent studies have demonstrated that derivatives of this compound exhibit notable antibacterial activity. For instance, a study focused on synthesizing and evaluating 4-(4-Chlorophenyl)cyclohexane carbohydrazide derivatives reported significant antibacterial effects against various strains of bacteria. The compounds were effective in inhibiting bacterial growth, suggesting a promising avenue for developing new antibacterial agents .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Hormonal Activity : As an endocrine disruptor, it may influence hormone receptor pathways. Compounds with similar structures have been shown to interact with nuclear hormone receptors, affecting gene expression and metabolic processes .

- Enzyme Interaction : The compound may also modulate enzyme activity related to steroid hormone metabolism. For example, it can potentially influence the aromatase enzyme (CYP19), which is critical in estrogen biosynthesis .

Case Studies

- Antibacterial Evaluation : A study published in a peer-reviewed journal focused on the synthesis and biological evaluation of derivatives based on this compound. The findings indicated that certain derivatives had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, showcasing their potential as effective antibacterial agents .

- Toxicity Assessments : Toxicity profiles are essential for evaluating the safety of new compounds. Research has indicated that some derivatives exhibit low toxicity in vitro, making them suitable candidates for further development in medicinal chemistry .

Data Table: Biological Activity Overview

特性

IUPAC Name |

4-(4-chlorophenyl)cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10,12H,3-4,7-8,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOFVAGARSINKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。